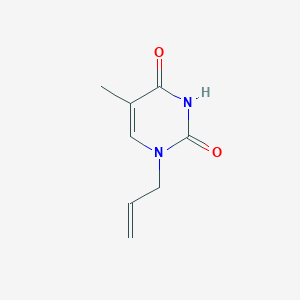

5-methyl-1-(prop-2-en-1-yl)pyrimidine-2,4(1H,3H)-dione

Overview

Description

5-methyl-1-(prop-2-en-1-yl)pyrimidine-2,4(1H,3H)-dione, also known as Meldrum's acid, is an organic compound that has been widely used in scientific research. It is a white crystalline solid that is soluble in water and organic solvents. Meldrum's acid has been found to have a range of applications in various fields including organic synthesis, materials science, and biochemistry.

Scientific Research Applications

Synthesis and Antithrombotic Applications

5-methyl-1-(prop-2-en-1-yl)pyrimidine-2,4(1H,3H)-dione is a compound involved in the synthesis of new antithrombotic compounds, which have shown favorable cerebral and peripheral effects. The synthesis process involves thermal fusion with ureas, leading to the creation of antithrombotic pyrido[4,3-d]pyrimidine-2,4-diones. These compounds exhibit potential in the development of treatments targeting thrombotic disorders (Furrer, Wágner, & Fehlhaber, 1994).

Microwave-Assisted Synthesis

Another application of this compound is in the efficient synthesis of pyrimido[4,5-d]pyrimidine-2,5-dione derivatives. A novel, one-pot, and efficient process has been developed for synthesizing these derivatives under microwave-assisted conditions, highlighting the compound's role in facilitating rapid and efficient chemical synthesis (Dabiri, Arvinnezhad, Khavasi, & Bazgir, 2007).

Supramolecular Assemblies

Research into hydrogen-bonded supramolecular assemblies has utilized pyrimidine derivatives, including 5-methyl-1-(prop-2-en-1-yl)pyrimidine-2,4(1H,3H)-dione, for co-crystallization with crown ethers. This work has led to the formation of complex 2D and 3D networks through extensive hydrogen bonding, showcasing the compound's utility in the design and construction of novel supramolecular structures (Fonari, Simonov, Chumakov, Bocelli, Ganin, & Yavolovskii, 2004).

Unique Linkage in Structural Chemistry

A unique application of this compound is demonstrated in its combination with arabinose through a sulfur atom, resulting in compounds with distinct structural features. This unusual linkage showcases the compound's versatility in forming novel molecular structures with potential applications in medicinal chemistry and drug design (Tomas, Dung, Viossat, Esanu, & Rolland, 1993).

Catalytic and Antitumor Activities

Finally, pyrimidine derivatives, including 5-methyl-1-(prop-2-en-1-yl)pyrimidine-2,4(1H,3H)-dione, have been synthesized and their catalytic and antitumor activities explored. Coordination complexes formed from these derivatives exhibit significant catalytic properties, including the decolorization of dyes and oxidation of alcohols, as well as promising antitumor activity against specific cancer cell lines, highlighting the compound's potential in catalysis and cancer therapy (Lu, Yu, Chen, Hou, Chen, Ma, Gao, & Gong, 2015).

Safety And Hazards

Future Directions

The development of new drugs often involves the synthesis and study of heterocyclic compounds1. As public health problems increase due to antimicrobial resistance in drug therapy, there is a need for the development of new drugs that overcome these problems1.

properties

IUPAC Name |

5-methyl-1-prop-2-enylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-3-4-10-5-6(2)7(11)9-8(10)12/h3,5H,1,4H2,2H3,(H,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHEVZQKYWVTEDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30463649 | |

| Record name | 5-Methyl-1-(prop-2-en-1-yl)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30463649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methyl-1-(prop-2-en-1-yl)pyrimidine-2,4(1H,3H)-dione | |

CAS RN |

70184-00-8 | |

| Record name | 5-Methyl-1-(prop-2-en-1-yl)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30463649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(5-Methyl-2-phenyl-4-oxazolyl)ethoxy]-benzo[b]thiophene-7-carbaldehyde](/img/structure/B1609992.png)

![3-Bromo-7-chloro-5-methyl-1H-pyrazolo[4,3-B]pyridine](/img/structure/B1610007.png)